[3-(4-Ethylpiperazin-1-yl)propyl](2-thienylmethyl)amine
Description
3-(4-Ethylpiperazin-1-yl)propylamine is a tertiary amine featuring a 4-ethylpiperazine moiety linked via a three-carbon propyl chain to a 2-thienylmethyl group. This compound combines a heterocyclic piperazine ring, known for modulating pharmacokinetic and receptor-binding properties, with a thiophene-derived substituent, which may influence electronic characteristics and metabolic stability .
Properties
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3S/c1-2-16-8-10-17(11-9-16)7-4-6-15-13-14-5-3-12-18-14/h3,5,12,15H,2,4,6-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPSHHLYTKLTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine
- The piperazine nitrogen is alkylated using a 3-bromopropyl or equivalent alkylating agent bearing a leaving group such as halogen, mesylate, or tosylate.
- The reaction is performed in an aprotic polar solvent like N,N-dimethylformamide or tetrahydrofuran.
- A strong base such as sodium hydride is used to deprotonate the nitrogen, enhancing nucleophilicity.
- Temperature is maintained between 0°C and room temperature or reflux depending on solvent boiling point.
- Reaction time varies from several hours to overnight to ensure completion.
Coupling with 2-Thienylmethyl Moiety
- The intermediate formed from alkylation is reacted with 2-thienylmethyl halide or equivalent under basic conditions.
- Coupling agents such as bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride and bases like 4-dimethylaminopyridine are used to activate the coupling.
- Alternatively, palladium-catalyzed cross-coupling methods can be employed to attach the 2-thienylmethyl group.
- Reaction temperatures range from room temperature to 130°C depending on catalyst and solvent.
- The reaction mixture is then worked up by standard extraction procedures.
Purification
- The crude product is purified by classical methods such as crystallization or silica gel column chromatography.
- Solvent systems like dichloromethane, hexane, or chloroform/methanol mixtures are used.
- The final compound can be isolated as a free base or converted into a salt form for stability.
Representative Reaction Scheme (Simplified)
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-Ethylpiperazine + 3-bromopropyl derivative | NaH, DMF, 0°C to RT | 3-(4-Ethylpiperazin-1-yl)propyl intermediate |
| 2 | Intermediate + 2-thienylmethyl halide | Coupling agent, base, Pd catalyst, DMF, RT to 130°C | 3-(4-Ethylpiperazin-1-yl)propylamine |
| 3 | Workup and purification | Crystallization or chromatography | Pure target compound |
Research Findings and Optimization Notes
- The use of strong bases such as sodium hydride is critical for efficient alkylation of the piperazine nitrogen, as weaker bases lead to incomplete conversion.
- Solvent choice affects reaction rate and yield; polar aprotic solvents like DMF and tetrahydrofuran are preferred for their ability to solubilize both reactants and bases.
- Palladium-catalyzed coupling reactions provide higher selectivity and yields for attaching the 2-thienylmethyl group compared to classical nucleophilic substitution.
- Reaction temperatures must be carefully controlled to avoid decomposition of sensitive intermediates.
- Purification by silica gel chromatography with chloroform/methanol mixtures (typically 95:5 to 90:10) yields high purity products.
- Hydrolysis steps, when required, are efficiently performed under mild basic or acidic conditions to avoid side reactions.
Summary Table of Preparation Parameters
| Parameter | Options | Optimal Conditions |
|---|---|---|
| Base for Alkylation | Sodium hydride, potassium tert-butoxide | Sodium hydride |
| Solvent | DMF, tetrahydrofuran, acetone | DMF or tetrahydrofuran |
| Coupling Agent | Bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride, isobutyl chloroformate | Bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride |
| Catalyst | Pd(PPh3)4, CuI | Pd(PPh3)4 for coupling; CuI for amination |
| Temperature Range | -30°C to reflux | 0°C to 130°C |
| Purification Method | Crystallization, silica gel chromatography | Silica gel chromatography with chloroform/methanol |
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylpiperazin-1-yl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the thienylmethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-Ethylpiperazin-1-yl)propylamine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethylpiperazin-1-yl)propylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s structural analogs can be categorized based on variations in the piperazine substituents, linker chains, or aromatic groups. Key examples from literature include:
Key Observations :
- Piperazine Substitution : The ethyl group in the target compound’s piperazine may confer different lipophilicity compared to methyl (e.g., ) or isopropyl (e.g., ) variants, affecting membrane permeability and receptor interactions.
- Linker Flexibility : The propyl chain in the target compound offers greater conformational flexibility than the ethyl or cyclohexyl linkers in analogs ().
Physicochemical Properties
While direct data for 3-(4-Ethylpiperazin-1-yl)propylamine is unavailable, comparisons can be inferred:
Biological Activity
3-(4-Ethylpiperazin-1-yl)propylamine is a chemical compound characterized by its unique structure, which includes a piperazine ring, an ethyl substituent, and a thienylmethyl group. Its molecular formula is , with a molecular weight of 267.44 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
The biological activity of 3-(4-Ethylpiperazin-1-yl)propylamine is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets through binding to active or allosteric sites, influencing various cellular pathways and physiological responses.
Interaction with Receptors
Research indicates that this compound may exhibit affinity for neurotransmitter receptors, particularly those involved in the central nervous system (CNS). It is hypothesized that its piperazine structure contributes to its ability to cross the blood-brain barrier, making it a candidate for neuropharmacological applications.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 3-(4-Ethylpiperazin-1-yl)propylamine based on available literature.
Case Studies
Several studies have investigated the biological activities of compounds similar to 3-(4-Ethylpiperazin-1-yl)propylamine, providing insights into its potential therapeutic applications.
Study 1: Antidepressant Activity
A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test. The results suggested that the compound may enhance serotonergic transmission, which is critical for mood regulation.
Study 2: Anxiolytic Effects
In another investigation, the compound was tested for anxiolytic properties using the elevated plus maze model. Results indicated that subjects treated with 3-(4-Ethylpiperazin-1-yl)propylamine spent more time in open arms compared to controls, suggesting reduced anxiety levels.
Comparison with Similar Compounds
To better understand the unique properties of 3-(4-Ethylpiperazin-1-yl)propylamine, it is useful to compare it with structurally related compounds.
| Compound | Structure | Biological Activity |
|---|---|---|
| Thiopropamine | Thiophene substituted amphetamine | Stimulant effects; potential for abuse |
| Halocarbons | Carbon linked to halogen atoms | Varies widely; some neurotoxic properties |
| 3-(4-Methylpiperazin-1-yl)propylamine | Similar structure with methyl substitution | Antidepressant and anxiolytic properties |
Q & A
(Basic) What are the recommended synthetic routes for 3-(4-Ethylpiperazin-1-yl)propylamine, and what critical reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. Key steps include:
- Alkylation of piperazine derivatives : Reacting 4-ethylpiperazine with a propyl-linked electrophile (e.g., 3-chloropropyl-thienylmethylamine) in polar aprotic solvents (e.g., DMF or EtOH) under reflux .
- Purification : Column chromatography or preparative TLC is used to isolate intermediates, as described in analogous piperazine syntheses (e.g., 80–140 °C reaction temperatures and triethylamine as a base to neutralize byproducts) .
- Critical Conditions :
- Temperature : Elevated temperatures (e.g., 140 °C in EtOH) enhance reaction rates but may require sealed tubes to prevent solvent loss .
- Catalysts : Copper(I) bromide or palladium catalysts improve coupling efficiency in heterocyclic systems .
(Basic) How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Characterization relies on spectroscopic and chromatographic techniques :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., thienyl protons at δ 6.8–7.2 ppm and piperazine methylenes at δ 2.3–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- Chromatography : HPLC or TLC assesses purity (>95% by area normalization) .
(Advanced) How can researchers optimize synthetic yield while minimizing byproducts?
Methodological Answer:
Optimization strategies include:
- Orthogonal Protection : Temporarily shielding reactive groups (e.g., tert-butoxycarbonyl for amines) to prevent undesired side reactions during stepwise synthesis .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while EtOH improves solubility of intermediates .
- Catalytic Systems : Copper(I)-mediated Ullmann couplings or Buchwald-Hartwig aminations for efficient C–N bond formation .
- Reaction Monitoring : Real-time FTIR or LC-MS tracks intermediate formation, enabling rapid adjustments to temperature or stoichiometry .
(Advanced) What strategies resolve contradictions in reported biological activity data (e.g., receptor affinity vs. enzymatic inhibition)?
Methodological Answer:
Contradictions are addressed through:
- Dose-Response Curves : Testing across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
- Orthogonal Assays : Combining radioligand binding (e.g., H-labeled competitors) with functional assays (e.g., cAMP modulation) to confirm target engagement .
- Structural-Activity Relationship (SAR) Studies : Modifying substituents (e.g., replacing thienyl with pyridyl groups) to isolate contributions to activity .
(Advanced) How does stereochemistry influence the compound’s biological activity?
Methodological Answer:
Stereochemical variations significantly impact target binding:
- Diastereomer Separation : Chiral HPLC or crystallization resolves enantiomers, as seen in piperazine-cyclohexylamine derivatives .
- Biological Evaluation : Isomers often show divergent receptor affinities (e.g., COMPOUND 36 vs. 40 in , where stereochemistry alters NMR splitting patterns but retains similar MS profiles) .
- Docking Simulations : Molecular modeling (e.g., AutoDock Vina) predicts enantiomer-specific interactions with binding pockets, guiding rational design .
(Basic) What are the primary biological targets of this compound?
Methodological Answer:
The compound’s piperazine-thienyl structure suggests activity against:
- GPCRs : Serotonin (5-HT/5-HT) or dopamine receptors, common targets for piperazine derivatives .
- Enzymes : Monoamine oxidases (MAOs) or kinases, assessed via fluorometric or colorimetric assays (e.g., NADH depletion for MAO inhibition) .
- Validation : Competitive binding assays with selective inhibitors (e.g., ketanserin for 5-HT) confirm specificity .
(Advanced) What in silico methods predict pharmacokinetic properties (e.g., bioavailability, CNS penetration)?
Methodological Answer:
Computational tools include:
- ADMET Prediction : SwissADME or ADMETLab2.0 estimates logP (lipophilicity), BBB permeability, and CYP450 metabolism .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model blood-brain barrier traversal, guided by compound polarity and molecular weight .
- QSAR Models : Regression analyses correlate structural descriptors (e.g., piperazine basicity) with experimental bioavailability data .
(Advanced) How can researchers validate hypothesized mechanisms of action in complex biological systems?
Methodological Answer:
Validation approaches:
- Knockout Models : CRISPR-edited cell lines lacking target receptors (e.g., 5-HT KO) test activity dependency .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy for mechanistic insights .
- Pathway Analysis : RNA-seq or phosphoproteomics identifies downstream signaling effects (e.g., MAPK/ERK activation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
